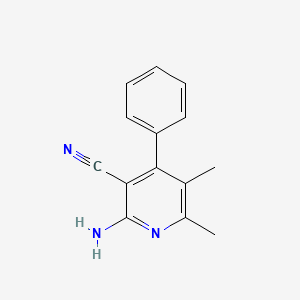

2-Amino-5,6-dimethyl-4-phenylnicotinonitrile

Description

2-Amino-5,6-dimethyl-4-phenylnicotinonitrile (C₁₄H₁₃N₃, molecular weight: 223.27) is a substituted nicotinonitrile derivative characterized by an amino group at position 2, methyl groups at positions 5 and 6, and a phenyl substituent at position 4 of the pyridine ring . While its exact biological activity remains less documented in the provided evidence, structural analogs suggest roles in anticancer, antiparasitic, or enzyme-inhibitory pathways .

Properties

IUPAC Name |

2-amino-5,6-dimethyl-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-10(2)17-14(16)12(8-15)13(9)11-6-4-3-5-7-11/h3-7H,1-2H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLWVRJCMPYGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=C1C2=CC=CC=C2)C#N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dimethyl-4-phenylnicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-3,5-dimethylbenzonitrile with benzaldehyde in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dimethyl-4-phenylnicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of APN exhibit promising cytotoxic effects against various cancer cell lines. For instance, one study indicated that certain APN derivatives displayed cytotoxicity surpassing that of the well-known chemotherapeutic agent Doxorubicin against breast cancer cells . The mechanism of action appears to be linked to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

1.2 Adenosine Receptor Modulation

APNs have been investigated for their affinity towards adenosine receptors, particularly the A2A subtype. Research indicates that modifications in the APN structure can enhance binding affinity and selectivity for these receptors, which are implicated in various physiological processes and diseases, including heart failure and cancer . This receptor modulation opens avenues for developing novel therapeutic agents targeting these pathways.

Fluorescent Sensing Applications

2.1 Photophysical Properties

The photophysical properties of APNs have been extensively studied, revealing their potential as fluorescent sensors. The compounds exhibit solvent-dependent fluorescence shifts, which can be exploited in designing sensors for environmental monitoring and biological imaging . The ability to tune emission wavelengths through structural modifications enhances their utility in specific applications such as detecting analytes or monitoring polymerization processes.

2.2 Polymerization Monitoring

APNs have also shown promise as fluorescent probes for monitoring photopolymerization processes. Their high sensitivity compared to traditional probes allows for better tracking of polymerization reactions, which is crucial in materials science . This application is particularly relevant in the development of advanced materials with tailored properties.

Synthesis and Optimization

3.1 Synthetic Pathways

The synthesis of APNs has been optimized using various methods, including solvent-free conditions and microwave-assisted synthesis. These approaches not only simplify the process but also align with green chemistry principles by minimizing waste and energy consumption . A typical synthesis involves the reaction of acetophenones with malononitrile under basic conditions, followed by cyclization to form the desired product.

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Solvent-free | Environmentally friendly | May require longer reaction times |

| Microwave-assisted | Faster reaction times | Equipment cost |

| Traditional reflux | Established method | Higher solvent use |

Case Studies

4.1 Case Study: Anticancer Efficacy

In a controlled study, several APN derivatives were tested against MCF-7 breast cancer cells. Results indicated that compounds with specific substituents exhibited IC50 values lower than those of Doxorubicin, suggesting enhanced efficacy .

4.2 Case Study: Fluorescent Sensing

A comparative study evaluated the performance of APNs as fluorescent sensors against traditional probes in monitoring cationic photopolymerization. The results showed that APNs provided a more sensitive detection method, highlighting their potential for real-time monitoring applications .

Mechanism of Action

The mechanism by which 2-Amino-5,6-dimethyl-4-phenylnicotinonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, its cytotoxicity against cancer cells is believed to be due to its ability to inhibit certain enzymes and disrupt cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Substituent Effects on Bioactivity

- However, nitro groups in benzimidazole derivatives (e.g., compound [370] in ) exhibit superior antiparasitic activity, suggesting that electronic properties (e.g., electron-withdrawing vs. donating) critically influence target binding .

Pharmacokinetic and Physicochemical Profiles

- ADME/Tox: While specific ADME data for the target compound are unavailable, highlights in silico studies on related methoxybenzo[h]quinoline-3-carbonitriles, which show moderate absorption and low toxicity risks. The absence of nitro groups in the target compound may reduce toxicity compared to nitrobenzimidazole analogs .

Biological Activity

2-Amino-5,6-dimethyl-4-phenylnicotinonitrile (commonly referred to as 2-Amino-DMN) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of 2-Amino-DMN, focusing on its synthesis, cytotoxicity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-Amino-DMN typically involves a multi-step process. One common method includes the condensation of 2-amino-3,5-dimethylbenzonitrile with benzaldehyde in the presence of a base. The reaction conditions are crucial for optimizing yield and purity.

Synthetic Route:

- Reagents :

- 2-amino-3,5-dimethylbenzonitrile

- Benzaldehyde

- Base (e.g., sodium hydroxide)

- Reaction Conditions :

- Temperature: Controlled heating

- Solvent: Typically conducted in a suitable organic solvent

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of 2-Amino-DMN against various cancer cell lines. Notably, it exhibits significant cytotoxicity against breast cancer (MCF-7) and gastric adenocarcinoma (AGS) cell lines.

The compound's mechanism of action appears to involve the inhibition of specific enzymes and disruption of cellular processes critical for cancer cell survival.

The biological activity of 2-Amino-DMN can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : The compound induces cell cycle arrest, leading to apoptosis in cancer cells.

Study on Cytotoxicity

In a comprehensive study conducted by researchers, 2-Amino-DMN was tested for its cytotoxic effects against multiple cancer cell lines. The findings indicated that the compound not only reduced cell viability significantly but also exhibited lower toxicity towards normal cells (HEK293), suggesting a favorable therapeutic index.

Photophysical Investigations

Another study explored the photophysical properties of 2-Amino-DMN, revealing solvent-dependent fluorescence characteristics that could be harnessed for developing fluorescent sensors in biological applications. The quantum chemical analysis provided insights into its electronic structure, contributing to understanding its reactivity and potential applications in biosensing technologies.

Comparative Analysis

When compared to similar compounds within the nicotinonitrile family, 2-Amino-DMN stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound Name | IC50 (µg/mL) | Notable Activity |

|---|---|---|

| 2-Amino-DMN | 40 | Anticancer |

| 3-Cyanopyridine | 60 | Antiproliferative |

| Unsubstituted Nicotinonitrile | >100 | Lower cytotoxicity |

Q & A

Basic: What are the optimized synthetic protocols for 2-Amino-5,6-dimethyl-4-phenylnicotinonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis involves a regioselective condensation reaction between 2-butanone and 2-benzylidenemalonitrile under reflux conditions. Key parameters include:

- Solvent system : Toluene with ammonium acetate (AcONH₄) as a catalyst .

- Reaction time : Prolonged reflux (typically 8–12 hours) to ensure completion.

- Steric effects : Methyl groups on the ketone precursor (e.g., 2-butanone) direct regioselectivity, yielding this compound as the sole product in 65% yield .

- Purification : Recrystallization from ethanol or DMSO improves purity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H NMR : Focus on aromatic proton signals (δ 7.2–8.4 ppm) and amino group protons (δ ~6.3 ppm, broad singlet). Substituent methyl groups appear as singlets at δ 2.1–2.5 ppm .

- ¹³C NMR : Key signals include nitrile carbons (δ ~116–120 ppm), aromatic carbons (δ 120–160 ppm), and methyl carbons (δ 20–25 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200 cm⁻¹ and amino (N–H) stretches at ~3300–3500 cm⁻¹.

Advanced: How does the steric and electronic environment of substituents affect the regioselectivity in nicotinonitrile synthesis?

Methodological Answer:

Regioselectivity is governed by:

- Steric hindrance : Bulky substituents (e.g., methyl groups) on ketones favor formation of 5,6-dimethyl derivatives by preventing alternative cyclization pathways .

- Electronic effects : Electron-withdrawing groups (e.g., nitro, cyano) on aryl rings stabilize intermediates, directing substitution patterns. For example, para-substituted phenyl groups enhance planarization in the nicotinonitrile core .

- Case study : Using β-aminoketone 14 led to poor yields (14%) due to competing pathways, whereas sterically hindered 2-butanone achieved 65% yield .

Advanced: What challenges arise in crystallographic refinement of nicotinonitrile derivatives, and how can SHELX software address these issues?

Methodological Answer:

- Challenges : Twinning, low-resolution data, and disordered substituents (e.g., methyl or phenyl groups) complicate refinement .

- SHELX solutions :

- SHELXL : Robust for small-molecule refinement; handles high-resolution data to model thermal displacement parameters (ADPs) accurately .

- SHELXE : Resolves phase ambiguities in experimental phasing, critical for derivatives with heavy atoms (e.g., chlorine) .

- Validation : Use R-factor convergence (e.g., R₁ < 0.05) and Hirshfeld surface analysis to validate hydrogen-bonding networks .

Basic: What are the typical melting points and solubility characteristics of this compound derivatives?

Methodological Answer:

- Melting points : Range from 190–250°C, influenced by substituents. For example:

- 2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile: 251–253°C .

- 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile: 192–195°C .

- Solubility : Polar aprotic solvents (DMSO, DMF) > ethanol > toluene. Methoxy or nitro groups enhance solubility in DMSO .

Advanced: How can researchers resolve contradictions in NMR data interpretation for substituted nicotinonitriles with complex splitting patterns?

Methodological Answer:

- 2D NMR techniques :

- HSQC/HMBC : Correlate ¹H-¹³C couplings to assign ambiguous aromatic or nitrile signals .

- NOESY : Identify spatial proximity of methyl groups and aryl protons to confirm regiochemistry.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) to validate splitting patterns .

Advanced: What role does X-ray diffraction analysis play in confirming the molecular structure of this compound?

Methodological Answer:

- Key metrics :

- Pitfalls :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.